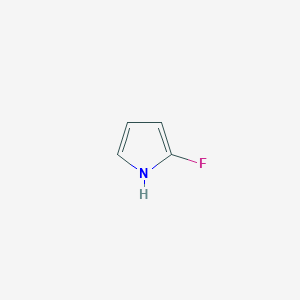
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these fluorinated groups. Fluorinated compounds are known for their high stability, lipophilicity, and ability to modulate biological activity, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done using radical trifluoromethylation reactions, where a trifluoromethyl radical is generated and added to the pyridine ring . Another method involves the use of trifluoromethyl ketones as starting materials, which can undergo various transformations to introduce the desired fluorinated groups .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of reagents, catalysts, and solvents is also crucial in achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Substitution: The fluorinated groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for nucleophilic substitution, while electrophilic substitution may involve halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives. Substitution reactions can lead to a wide range of functionalized pyridine compounds.
科学研究应用
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological activity and protein interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and ability to modulate biological targets.
Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental stability.
作用机制
The mechanism by which 4-(Difluoromethyl)-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The compound may also influence various biochemical pathways by altering the physicochemical properties of the molecules it interacts with, such as increasing lipophilicity or stability.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
2-(Trifluoromethyl)pyridine: Similar structure but lacks the difluoromethyl group at the 4-position.
4-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, which may affect its biological activity and stability.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct physicochemical properties. These properties include increased stability, lipophilicity, and the ability to modulate biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
1804933-87-6 |
|---|---|
分子式 |
C7H4F5N |
分子量 |
197.10 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-2-13-5(3-4)7(10,11)12/h1-3,6H |
InChI 键 |
IXAOHSSCPOHUTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)



![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)




![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)
![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)
![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)
